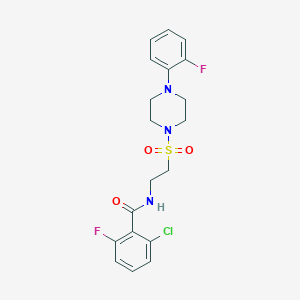

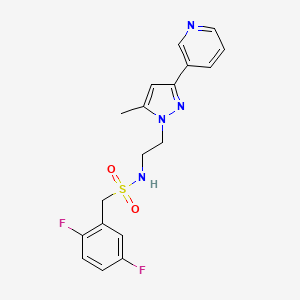

![molecular formula C15H10F2N2O2 B2492969 1-methyl-1H-benzo[d]imidazol-5-yl 2,6-difluorobenzoate CAS No. 1351591-20-2](/img/structure/B2492969.png)

1-methyl-1H-benzo[d]imidazol-5-yl 2,6-difluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"1-methyl-1H-benzo[d]imidazol-5-yl 2,6-difluorobenzoate" is a compound of significant interest in the field of organic chemistry, particularly due to its unique structure and potential applications. While specific literature directly addressing this compound is scarce, insights can be drawn from research on similar compounds, such as imidazole and benzimidazole derivatives. These compounds are widely studied for their diverse chemical reactions, physical and chemical properties, and synthesis methods, which can provide a foundation for understanding the target compound.

Synthesis Analysis

The synthesis of related compounds often involves strategic reactions that incorporate fluorinated groups into complex molecules. For example, the synthesis of methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate demonstrates a one-pot method involving diethylene glycol dimethyl ether, showcasing the intricacies of synthesizing imidazole derivatives (Zhang Qinglon, 2014). Similarly, palladium-catalyzed cyclization has been applied to synthesize trisubstituted imidazoles, indicating a versatile approach to constructing complex molecules (S. Zaman, Kitamura Mitsuru, A. Abell, 2005).

Molecular Structure Analysis

The molecular structure of compounds in the benzimidazole family can be determined using various spectroscopic techniques. Studies on similar compounds, like the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, provide insights into the structural characteristics and arrangements via X-ray diffraction (A. Richter et al., 2023).

Scientific Research Applications

Benzimidazole Derivatives in Medicinal Chemistry

Benzimidazole derivatives play a crucial role in medicinal chemistry due to their wide range of pharmacological activities. They are key components in drugs targeting various diseases, including antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory conditions. Mannich bases of benzimidazole derivatives, in particular, show promise in antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant applications. Their versatility in drug design is attributed to the ability to modify their structure for enhanced efficacy and reduced toxicity (Vasuki et al., 2021).

Environmental Applications

In environmental sciences, the study of parabens, which share a functional group similarity with benzimidazole derivatives, focuses on their occurrence, fate, and behavior in aquatic environments. These studies are essential for understanding the environmental impact of widespread synthetic compounds and developing strategies for mitigating their presence in natural water sources (Haman et al., 2015).

Materials Science and Chemistry

In materials science, research on benzimidazole-based compounds extends to their use in creating novel materials with specific properties. For example, zeolite imidazolate frameworks (ZIFs), which include imidazole linkers, are explored for their unique physicochemical properties and potential applications in gas storage, separation technologies, and catalysis (Sankar et al., 2019).

properties

IUPAC Name |

(1-methylbenzimidazol-5-yl) 2,6-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O2/c1-19-8-18-12-7-9(5-6-13(12)19)21-15(20)14-10(16)3-2-4-11(14)17/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVOKDRNWCMPHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)OC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

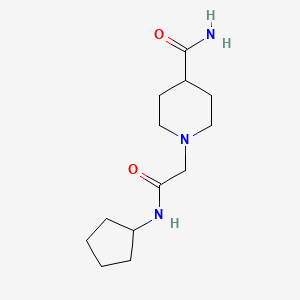

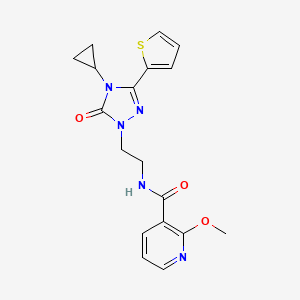

![5-methyl-1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2492887.png)

![1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2492891.png)

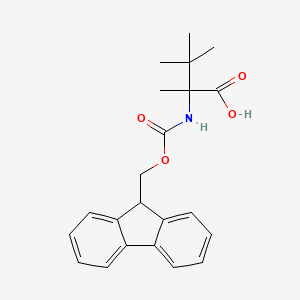

![tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2492892.png)

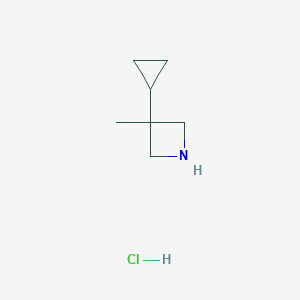

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2492897.png)

![1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone](/img/structure/B2492898.png)

![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2492902.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2492904.png)

![Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate](/img/structure/B2492906.png)